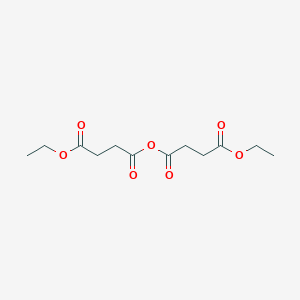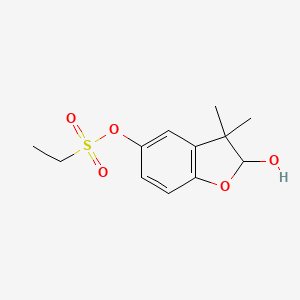![molecular formula C9H18N4 B13894408 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and industry. Pyrazole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
The synthesis of 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one with hydrazine hydrate in ethanol, leading to the formation of the desired pyrazole derivative . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and specific solvents to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Applications De Recherche Scientifique
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine has been widely studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound’s therapeutic properties, such as anti-inflammatory and anticancer activities, have been explored in preclinical studies.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. This inhibition is often achieved through the binding of the compound to the active site of the target enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
3-Aminopyrazole: Known for its anti-inflammatory and anticancer properties.
4-Aminopyrazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-Aminopyrazole: Exhibits antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)-2-methylpropyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H18N4/c1-8(5-12(2)3)6-13-7-9(10)4-11-13/h4,7-8H,5-6,10H2,1-3H3 |
Clé InChI |
YNYHCGDZEVKQKH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=C(C=N1)N)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)




![[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B13894372.png)





![2-Amino-7-fluorobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B13894390.png)
![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)

